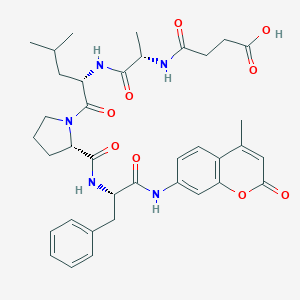

Suc-Ala-Leu-Pro-Phe-AMC

概要

説明

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate for peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . PPIases, or rotamases, catalyze the cis-trans isomerisation of proline imidic peptide bonds to accelerate protein folding .

Molecular Structure Analysis

The molecular formula of this compound is C37H45N5O9 . The exact mass is 703.32200 Da . The structure of this compound can be found in various chemical databases .

Chemical Reactions Analysis

This compound is a substrate for PPIases. The activity of these enzymes is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 703.78100 . The compound is likely to be stored at temperatures below -20°C .

科学的研究の応用

Catalytic Properties of Proteasomes

Suc-Ala-Leu-Pro-Phe-AMC is used in studying the catalytic properties of proteasomes, particularly in liver proteasomes. Research has shown differences in the kinetic characteristics of proteasomes with various substrates, providing insights into the relationship between different peptidase activities within these complexes (Reidlinger et al., 1997).

PepN Enzyme Activity in E. coli

This compound has been instrumental in identifying PepN as the major enzyme responsible for its hydrolysis in Escherichia coli. This enzyme is significant in understanding the hydrolysis of both aminopeptidase and endopeptidase substrates (Chandu, Kumar, & Nandi, 2003).

Zinc Metalloendopeptidase Research

This compound aids in studying zinc metalloendopeptidase, an enzyme associated with dog pancreatic membranes. Its specificity in hydrolyzing peptide substrates offers valuable insights into enzyme behavior and potential applications (Mumford et al., 1980).

Protease Ti Functionality in E. coli

Research utilizing this compound has contributed to understanding the specificity and role of ATP in the functionality of Protease Ti in Escherichia coli, especially regarding peptide hydrolysis (Woo et al., 1989).

Proteasome Inhibition Studies

This compound is used in studying the inhibition of mammalian proteasomes, particularly in understanding the interaction between proteasomes and inhibitors, which is essential for investigations of proteasome-mediated protein degradation (Gardner et al., 2000).

作用機序

Target of Action

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate primarily targeted towards peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes include FK-506 binding proteins (FKBPs) , also known as macrophilins, and cyclophilins . These proteins play a crucial role in protein folding, which is a fundamental process in cellular function .

Mode of Action

The compound interacts with its targets by serving as a substrate for the PPIases . PPIases, or rotamases, catalyze the cis-trans isomerization of proline imidic peptide bonds . This isomerization is a rate-limiting step in the process of protein folding . Therefore, this compound aids in accelerating this process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein folding pathway . By acting as a substrate for PPIases, it facilitates the isomerization of proline imidic peptide bonds, a critical step in protein folding . The downstream effects of this include the proper functioning of proteins and, consequently, the smooth operation of various cellular processes.

Result of Action

The primary molecular effect of this compound’s action is the acceleration of protein folding . This results in the proper functioning of proteins, which can have various downstream cellular effects depending on the specific proteins involved .

Safety and Hazards

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHBYYALNEWEY-HPEBZSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

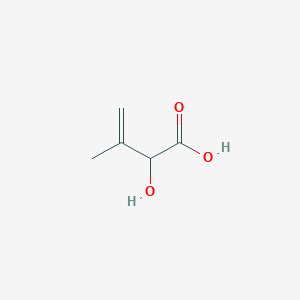

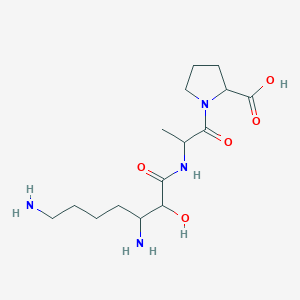

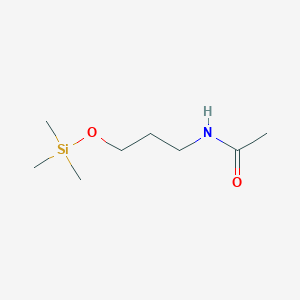

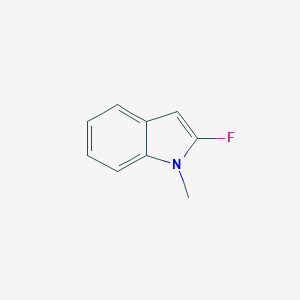

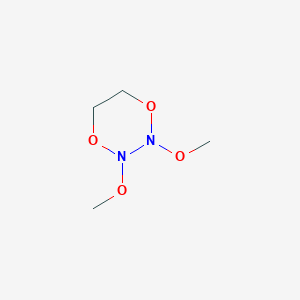

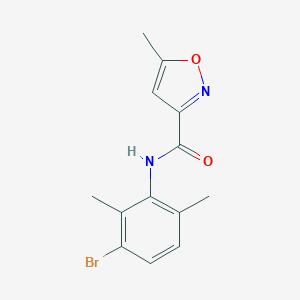

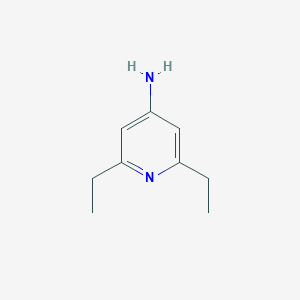

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Suc-Ala-Leu-Pro-Phe-AMC used in studying Pk-FKBP35?

A: this compound is a synthetic peptide substrate commonly used to assess the enzymatic activity of peptidyl-prolyl cis-trans isomerases (PPIases) []. Pk-FKBP35, a protein from the malaria parasite Plasmodium knowlesi, exhibits PPIase activity and is considered a potential drug target. By measuring the rate at which Pk-FKBP35 catalyzes the isomerization of this compound, researchers can quantify the enzyme's activity. This information is crucial for understanding the protein's function and for developing potential inhibitors that could disrupt its activity and combat malaria.

Q2: How does the study utilize this compound to investigate the functional domains of Pk-FKBP35?

A: The study aimed to understand the roles of specific domains within Pk-FKBP35: the FK506-binding domain (Pk-FKBD) and the tetratricopeptide repeat domain (Pk-TPRD) []. Researchers expressed and purified the full-length Pk-FKBP35 as well as the isolated Pk-FKBD. They then used this compound as a substrate to compare the enzymatic activity (kcat/KM) of the full-length protein to the isolated Pk-FKBD []. The study found that Pk-FKBD exhibited comparable PPIase activity to the full-length Pk-FKBP35, suggesting that this domain is primarily responsible for the enzymatic activity []. This finding helps clarify the functional roles of different regions within Pk-FKBP35 and informs future drug development efforts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)